molecular formula C6H10N4O2 B015591 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione CAS No. 55441-70-8

6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione

Cat. No. B015591
CAS RN: 55441-70-8
M. Wt: 170.17 g/mol
InChI Key: VCMTXXSJNFBMBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione, often involves condensation reactions, starting from 6-aminouracils or by employing strategies like the reaction of alkylamides in liquid ammonia in the presence of an oxidizing agent. These methods yield various substituted pyrimidines, showcasing the versatility of pyrimidine synthesis under different conditions (Gulevskaya et al., 1994).

Molecular Structure Analysis

Pyrimidine derivatives, including the compound of interest, are known for their planar pyrimidine rings and the significant displacements of ring-substituent atoms from this plane. The molecular structure is characterized by N-H...N and N-H...O hydrogen bonds, forming sheets built from centrosymmetric rings, highlighting the compound's ability to form complex molecular assemblies (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives participate in various chemical reactions, including regioselective amination, leading to the formation of isomeric alkylaminated products, showcasing the reactivity of these compounds towards nucleophilic substitution and their potential for producing a wide range of derivatives (Gulevskaya et al., 1994).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione, include their solid-state structure characterized by hydrogen-bonded sheets. These properties are crucial for understanding the compound's stability, solubility, and potential applications in various fields (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives are significantly influenced by their functional groups, which participate in a wide range of chemical reactions. The presence of amino and methylamino groups in the compound facilitates various nucleophilic substitutions and condensation reactions, allowing for the synthesis of a plethora of pyrimidine-based derivatives with varied biological activities (Gulevskaya et al., 1994).

Scientific Research Applications

Synthesis and Anti-inflammatory Applications

Research Developments in Pyrimidines
Pyrimidines, including derivatives like the one mentioned, are known for their significant pharmacological effects, including anti-inflammatory properties. The review by Rashid et al. (2021) summarizes the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives. Anti-inflammatory effects are attributed to their inhibitory action against several vital inflammatory mediators, suggesting a potential research application for the compound in developing new anti-inflammatory agents (Rashid et al., 2021).

Catalysis in Heterocyclic Compound Synthesis

Hybrid Catalysts for Pyrimidine Syntheses
The study by Parmar et al. (2023) on the importance of hybrid catalysts in synthesizing pyrimidine scaffolds highlights the role of such catalysts in medicinal and pharmaceutical industries. This indicates the relevance of exploring the synthesis pathways of specific pyrimidine compounds, like "6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione," for broader synthetic applications in drug development (Parmar et al., 2023).

Biological Activity and Drug Development

Biological Activities of Pyrimidine Derivatives
A review on the structure-activity relationships of pyrimidine derivatives by Natarajan et al. (2022) delves into the diverse biological activities of these compounds, including antimicrobial, anticancer, and anti-inflammatory effects. This suggests potential research avenues for "6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione" in various therapeutic areas (Natarajan et al., 2022).

Pharmaceutical Applications

Pharmacologically Active Pyrimidine Derivatives
The review by Chiriapkin (2022) explores pyrimidine derivatives as pharmacologically active compounds, indicating the pyrimidine core's potential as a scaffold for developing new biologically active compounds. This underscores the importance of research into specific pyrimidine derivatives for pharmaceutical applications (Chiriapkin, 2022).

properties

IUPAC Name

6-amino-1-methyl-5-(methylamino)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-8-3-4(7)10(2)6(12)9-5(3)11/h8H,7H2,1-2H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMTXXSJNFBMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N(C(=O)NC1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399702
Record name 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione

CAS RN

55441-70-8
Record name 6-Amino-1-methyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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